molecular formula C20H19ClN4O3 B2711931 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034619-68-4

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2711931
CAS No.: 2034619-68-4
M. Wt: 398.85
InChI Key: ASBRMGGBKODXGE-UHFFFAOYSA-N
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Description

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an organic compound that showcases complex molecular architecture. It features a quinazolinone core, known for its biologically active properties, and a chloropyridinyl moiety, indicating potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically starts from commercially available starting materials. One route involves the reaction of 3-chloropyridin-4-ol with piperidine under base conditions to form 3-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate then reacts with 2-oxoethyl quinazolinone under nucleophilic substitution conditions to form the final compound.

Industrial Production Methods

Industrial production may utilize similar routes but optimized for scale, focusing on high-yield and efficient separation techniques. Methods might include continuous flow synthesis and purification by crystallization or advanced chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The quinazolinone core could potentially undergo oxidation reactions to introduce hydroxyl groups.

  • Reduction: : The chloropyridine moiety might undergo reduction to modify its electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Palladium-catalyzed hydrogenation or sodium borohydride (NaBH4).

  • Substitution: : Halogenation can be achieved using N-bromosuccinimide (NBS), while amination might employ ammonia or primary amines under catalytic conditions.

Major Products

Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced analogs. Substitution reactions will produce a variety of functionalized compounds depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

The compound serves as a building block for designing more complex molecules in synthetic organic chemistry, aiding in the development of novel materials and compounds.

Biology

In biological research, it is explored for its potential as a biochemical probe due to the biological activity associated with quinazolinones and chloropyridines.

Medicine

It holds promise in drug discovery, particularly as a lead compound in designing new pharmaceuticals targeting specific biological pathways. Its structure suggests possible applications in cancer therapy, anti-inflammatory treatments, and antimicrobial agents.

Industry

Its application extends to the agricultural sector, where it may be employed as an active ingredient in pesticides or herbicides, owing to the biological activity associated with its structural components.

Mechanism of Action

The mechanism by which the compound exerts its effects

The action mechanism often involves binding to specific enzymes or receptors due to its structural similarity to biological molecules. The quinazolinone moiety can interact with protein kinases, while the chloropyridine group might bind to various biological targets, disrupting normal cellular functions.

Molecular Targets and Pathways

Typical targets include protein kinases involved in cell signaling, potentially leading to altered cellular processes such as proliferation or apoptosis. The pathways affected might include the MAPK/ERK pathway or the PI3K/AKT pathway, key regulators of cell growth and survival.

Comparison with Similar Compounds

Uniqueness

Compared to other quinazolinone or chloropyridine-based compounds, 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of these two bioactive structures. This dual functionality may offer enhanced efficacy or selectivity in its biological applications.

Similar Compounds

  • Quinazolin-4(3H)-ones with different substituents at the 2- and 3-positions, showing varied biological activities.

  • Piperidinyl-chloropyridines used in different therapeutic areas.

  • Other mixed-functional compounds combining piperidine and quinazolinone structures for diverse applications.

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Properties

IUPAC Name

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBRMGGBKODXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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